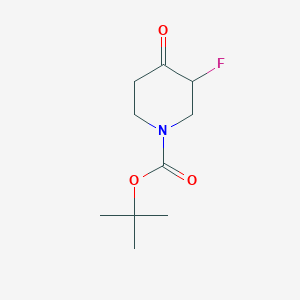

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNWQLLPLOQGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441752 | |

| Record name | TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211108-50-8 | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211108-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold, a ubiquitous motif in a vast array of pharmaceuticals, when combined with fluorine, gives rise to a class of building blocks with exceptional utility in drug discovery.[1][2] Among these, Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate stands out as a particularly valuable intermediate. Its unique arrangement of a ketone, a fluorine atom alpha to the carbonyl, and a Boc-protected nitrogen atom provides a versatile platform for the synthesis of complex molecular architectures, most notably in the development of Janus kinase (JAK) inhibitors.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆FNO₃ | [5] |

| Molecular Weight | 217.24 g/mol | [5] |

| CAS Number | 211108-50-8 | [5] |

| Appearance | White to cream or light brown powder/solid | [6] |

| Melting Point | 73-90 °C | [5][6] |

| Boiling Point | 288.7 °C at 760 mmHg | [5] |

| Density | 1.152 g/cm³ | [5] |

| Refractive Index | 1.466 | [5] |

| Flash Point | 128.4 °C | [5] |

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.5 ppm), and complex multiplets for the piperidine ring protons. The proton at the fluorine-bearing carbon (C3) would likely appear as a doublet of multiplets due to coupling with fluorine and adjacent protons.

-

¹³C NMR: The carbon NMR would display signals for the tert-butyl group, the carbonyl carbon of the Boc group, the ketone carbonyl (C4), and the piperidine ring carbons. The carbon attached to the fluorine (C3) would exhibit a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the ketone C=O stretch (typically around 1720-1740 cm⁻¹) and the carbamate C=O stretch of the Boc group (around 1680-1700 cm⁻¹). The C-F bond will also have a characteristic absorption in the fingerprint region (around 1000-1100 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene from the Boc protecting group, as well as fragmentation of the piperidine ring.[7]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the electrophilic fluorination of the corresponding precursor, N-Boc-4-piperidone.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Electrophilic Fluorination of N-Boc-4-piperidone

This protocol is a representative procedure based on established methods for the α-fluorination of ketones.[8]

Materials:

-

N-Boc-4-piperidone

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Triethylamine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous acetonitrile, add triethylamine (1.2 equivalents) at room temperature under an inert atmosphere.

-

Stir the solution for 15-30 minutes to facilitate the formation of the enolate.

-

Add Selectfluor™ (1.1 equivalents) portion-wise over 30 minutes. The reaction is often exothermic, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups: the ketone, the α-fluoro substituent, and the Boc-protected nitrogen.

Key Reactive Sites and Transformations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 5. Cas 211108-50-8,this compound | lookchem [lookchem.com]

- 6. 446510050 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

N-Boc-3-fluoro-4-piperidone characterization data

An In-depth Technical Guide to the Characterization of N-Boc-3-fluoro-4-piperidone

Authored by: A Senior Application Scientist

Introduction

N-tert-butoxycarbonyl-3-fluoro-4-piperidone, commonly referred to as N-Boc-3-fluoro-4-piperidone, is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug development. As a fluorinated piperidone derivative, it serves as a versatile building block for the synthesis of more complex molecules, particularly pharmaceutical agents.[1] The strategic placement of a fluorine atom at the C3 position can profoundly influence the physicochemical properties of the parent molecule, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures stability and allows for controlled, regioselective reactions, making it an invaluable intermediate in multi-step synthetic pathways.

This technical guide provides a comprehensive overview of the essential analytical techniques used to characterize N-Boc-3-fluoro-4-piperidone, ensuring its identity, purity, and structural integrity. The methodologies and data presented herein are intended for researchers, scientists, and drug development professionals who handle this compound.

Physicochemical Properties

The fundamental physical and chemical properties of N-Boc-3-fluoro-4-piperidone are summarized in the table below. These data are critical for handling, storage, and downstream applications.

| Property | Value | Source(s) |

| CAS Number | 211108-50-8 | [2] |

| Molecular Formula | C₁₀H₁₆FNO₃ | [2][3] |

| Molecular Weight | 217.24 g/mol | [2] |

| Appearance | White to cream or light brown solid/powder | [4] |

| Melting Point | 73-78 °C | [4] |

| IUPAC Name | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | [5] |

| Synonyms | 1-Boc-3-fluoro-4-piperidone, 3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester | [3] |

| InChI Key | JZNWQLLPLOQGOI-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(F)C1 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of N-Boc-3-fluoro-4-piperidone in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the fluorine atom. While a certificate of analysis confirms that the ¹H-NMR spectrum is consistent with the structure, this guide will delve into the expected spectral details.[4]

Experimental Protocol: NMR Analysis

A standardized protocol for NMR analysis ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-Boc-3-fluoro-4-piperidone.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Tune and shim the instrument to the specific probe and solvent.

-

Acquire spectra at a constant temperature, typically 25 °C.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire using a proton-decoupled pulse program. No external standard is typically needed as modern spectrometers can reference internally, but an external standard like CFCl₃ can be used if desired.[6]

-

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the Boc group and the piperidine ring protons. Due to the presence of the chiral center at C3 (bearing the fluorine) and the restricted rotation of the Boc group, the piperidine ring protons are diastereotopic and will exhibit complex splitting patterns.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.8 - 4.6 | ddd | 1H | H-3 | The proton on the carbon bearing the fluorine atom will be a complex multiplet due to geminal coupling to H-2 protons and a large doublet coupling to the ¹⁹F nucleus. |

| ~4.2 - 3.0 | m | 4H | H-2, H-6 | These protons adjacent to the nitrogen are expected to be in a broad, complex region due to diastereotopicity and restricted rotation. |

| ~2.8 - 2.4 | m | 2H | H-5 | Protons adjacent to the carbonyl group, appearing as complex multiplets. |

| 1.48 | s | 9H | -C(CH₃)₃ | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton. The carbon attached to the fluorine will appear as a doublet due to one-bond C-F coupling.

| Expected Chemical Shift (δ, ppm) | Splitting (J_CF) | Assignment | Rationale |

| ~204.0 | d, ~20 Hz | C-4 (C=O) | The carbonyl carbon, shifted slightly downfield. It will exhibit a small two-bond coupling to fluorine. |

| ~89.0 | d, ~190 Hz | C-3 (CH-F) | The carbon directly bonded to fluorine shows a characteristic large one-bond C-F coupling constant. |

| ~80.5 | s | -C (CH₃)₃ | The quaternary carbon of the Boc group. |

| ~45-40 | m | C-2, C-6 | Carbons adjacent to the nitrogen. May show complex signals or broadening. |

| ~38.0 | s | C-5 | The methylene carbon adjacent to the carbonyl. |

| 28.4 | s | -C(CH₃ )₃ | The three equivalent methyl carbons of the Boc group. |

Expected ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[7]

| Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -190 to -210 | ddd | The fluorine atom is on an aliphatic, electron-deficient carbon adjacent to a carbonyl group. The signal will be split into a doublet of doublets of triplets (or a complex multiplet) due to coupling with the vicinal protons on C-2, C-3, and C-5. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of N-Boc-3-fluoro-4-piperidone and to provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion. Also, adducts with sodium [M+Na]⁺ may be observed.

Expected Mass Spectrum

-

Molecular Ion: The calculated exact mass of C₁₀H₁₆FNO₃ is 217.1114. In positive-ion ESI-HRMS, the primary observed ion should be the protonated molecule [M+H]⁺ with a calculated m/z of 218.1187 .

-

Fragmentation Pattern: The fragmentation of the N-Boc-4-piperidone analog is well-documented and can be used to predict the behavior of the fluorinated version.[8] Key fragmentation pathways involve the loss of components from the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule. A Certificate of Analysis confirms that the spectrum conforms to the expected structure.[4]

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Data is typically collected over a range of 4000-600 cm⁻¹.

Expected Characteristic IR Absorption Bands

The IR spectrum will be dominated by absorptions from the two carbonyl groups and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1690 | Strong | C=O stretching (Boc carbamate) |

| ~1420 | Medium | C-N stretching |

| ~1160 | Strong | C-O stretching (ester) |

| ~1050 | Strong | C-F stretching |

Chromatographic Purity Analysis

Chromatographic techniques are essential for determining the purity of N-Boc-3-fluoro-4-piperidone and quantifying any impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed. Commercial batches often report a purity of ≥96.0% as determined by GC.[4]

Experimental Protocol: Reversed-Phase HPLC

This method is designed to separate the main compound from non-polar and moderately polar impurities.

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Gradient Elution:

-

Start at 20% B, hold for 2 minutes.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 20% B over 1 minute and re-equilibrate for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 210 nm.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Conclusion

The comprehensive characterization of N-Boc-3-fluoro-4-piperidone is paramount for its effective use in research and development. This guide outlines a multi-technique approach, leveraging NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and chromatography for purity assessment. By adhering to these well-established analytical protocols, researchers can ensure the quality and integrity of this important synthetic building block, thereby facilitating the successful development of novel chemical entities.

References

- Vertex AI Search. Cas 211108-50-8, this compound.

-

PubChem. This compound. Available from: [Link]

-

PubChem. t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. 19F-NMR spectra for N-Fmoc-protected 3c. Available from: [Link]

-

Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]

-

NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

-

NMR Solutions. 19Flourine NMR. Available from: [Link]

-

National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

-

National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

-

NIST WebBook. Piperidine. Available from: [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

-

Biocompare. N-Boc-4-Piperidone-3,3,5,5-[d4] from BOC Sciences. Available from: [Link]

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

-

ACS Publications. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Available from: [Link]

Sources

- 1. 211108-50-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. This compound AldrichCPR 211108-50-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. thermofisher.com [thermofisher.com]

- 5. This compound | C10H16FNO3 | CID 10560711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

Spectroscopic analysis of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Analysis of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Foreword: The Strategic Importance of Fluorinated Piperidines

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, valued for its favorable physicochemical properties and synthetic tractability.[1] The strategic introduction of fluorine atoms onto this framework is a powerful tactic used to modulate a molecule's metabolic stability, pKa, lipophilicity, and conformational preferences.[2][3] this compound is a quintessential example of a high-value building block that embodies this principle. Its utility in constructing complex molecular architectures for targets ranging from kinase inhibitors to novel CNS agents necessitates a robust and unambiguous analytical methodology for its characterization.

This guide provides an in-depth, field-proven perspective on the spectroscopic analysis of this compound. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, ensuring that researchers, scientists, and drug development professionals can confidently verify the integrity of this critical synthetic intermediate.

Molecular Structure and Conformational Dynamics

At the heart of its spectroscopic signature lies the compound's structure: a piperidine ring featuring a ketone at the 4-position, a fluorine atom at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

Caption: Molecular structure of the title compound.

A critical insight from our experience with fluorinated N-heterocycles is their unique conformational behavior. Unlike simple alkyl substituents that strongly prefer an equatorial position to minimize steric strain, the fluorine atom in such systems often favors an axial orientation. This preference is driven by stabilizing stereoelectronic effects, including hyperconjugation (σ C-H → σ* C-F) and favorable charge-dipole interactions between the C-F bond and the nitrogen lone pair or a protonated amine.[2][4][5] This conformational bias is a key determinant of the molecule's shape and biological activity and directly influences the observed coupling constants in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the cornerstone of structural elucidation for this molecule, providing unambiguous evidence of its constitution and stereochemistry through ¹H, ¹³C, and ¹⁹F nuclei analysis.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum presents a series of distinct signals. The causality behind their appearance is as follows:

-

Boc Group: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group. Its integration value of 9H serves as an excellent internal reference.

-

Piperidine Ring Protons: These protons appear as complex, overlapping multiplets. The key signal is the proton on the fluorinated carbon (H3). It is split into a doublet by the geminal fluorine atom (a large ²JHF coupling) and further split by the vicinal protons on C2 and C5, resulting in a complex pattern often described as a doublet of multiplets. The diastereotopic nature of the methylene protons further complicates this region.

| Assignment | Typical Chemical Shift (δ) in CDCl₃ | Multiplicity | Key Coupling Constants (J) in Hz |

| C(CH ₃)₃ | ~1.4 - 1.5 ppm | s (singlet) | - |

| CH ₂ (ring) | ~2.5 - 4.5 ppm | m (multiplet) | Vicinal H-H: ~3-12 Hz |

| CH F | ~4.8 - 5.2 ppm | dm (doublet of multiplets) | ²JH-F: ~45-50 Hz |

Carbon (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton. The most informative feature is the direct influence of the fluorine atom on the signals of adjacent carbons.

-

C-F Splitting: The carbon atom directly bonded to fluorine (C3) appears as a prominent doublet due to a large one-bond coupling (¹JCF). The adjacent carbons (C2 and C4) also exhibit smaller two-bond couplings (²JCF), providing definitive proof of the fluorine's location.

-

Carbonyls: Two distinct carbonyl signals are observed: one for the ketone at a lower field and one for the carbamate at a higher field.

| Assignment | Typical Chemical Shift (δ) in CDCl₃ | Multiplicity (due to F) | Key Coupling Constants (J) in Hz |

| C=O (Ketone) | ~200 - 205 ppm | d (doublet) | ²JC-F: ~20-25 Hz |

| C=O (Carbamate) | ~154 - 156 ppm | s (singlet) | - |

| C (CH₃)₃ | ~80 - 82 ppm | s (singlet) | - |

| C HF | ~88 - 92 ppm | d (doublet) | ¹JC-F: ~180-200 Hz |

| C H₂ (ring) | ~35 - 55 ppm | d or s | ²JC-F or ³JC-F may be observed |

| C(C H₃)₃ | ~28.0 - 28.5 ppm | s (singlet) | - |

Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the solid is fully dissolved. CDCl₃ is chosen for its excellent solubilizing power for this class of compounds and its well-characterized residual solvent peak.

-

Instrument Setup: Acquire data on a 400 MHz (or higher) spectrometer. A higher field strength is advantageous for resolving the complex multiplets of the ring protons.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

-

Data Processing: Process the FID using an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups. The analysis is straightforward, focusing on the high-frequency region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Significance |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Confirms the presence of sp³ C-H bonds. |

| C=O Stretch (Ketone) | 1720 - 1740 | Strong, Sharp | Diagnostic for the ring ketone. |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong, Sharp | Diagnostic for the Boc protecting group.[6] |

| C-N Stretch | 1150 - 1250 | Medium | Associated with the carbamate linkage. |

| C-F Stretch | 1000 - 1100 | Strong | Confirms the presence of the C-F bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty stage.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The compound has a molecular formula of C₁₀H₁₆FNO₃ and a monoisotopic mass of approximately 217.11 Da.[7]

Ionization and Fragmentation

Using electrospray ionization (ESI), the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 218.1. The fragmentation pathway under collision-induced dissociation (CID) is dominated by the lability of the Boc group, which serves as a self-validating feature.

Caption: Primary ESI-MS fragmentation pathway.

The primary fragmentation involves the loss of isobutylene (56 Da) to form an unstable carbamic acid intermediate, which readily loses carbon dioxide (44 Da) to yield the protonated 3-fluoro-4-oxopiperidine fragment at m/z 118.1. The observation of this 100 Da neutral loss is diagnostic for a Boc-protected amine.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Drying Gas (N₂) Flow: 5 - 10 L/min

-

-

Data Acquisition:

-

Full Scan: Acquire a full scan MS spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

MS/MS: Perform a product ion scan on the precursor ion (m/z 218.1) to observe the characteristic fragmentation pattern.

-

Integrated Analytical Workflow: A Holistic Approach

No single technique provides the complete picture. True structural confirmation comes from the logical integration of all spectroscopic data. The workflow below represents a robust, self-validating system for characterization.

Caption: Integrated workflow for structural verification.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process where NMR, IR, and MS each provide critical, complementary pieces of the structural puzzle. By understanding the causal principles behind the observed data—from the conformational effects of fluorine on NMR coupling constants to the predictable fragmentation of the Boc group in MS—a scientist can achieve an unimpeachable characterization. The protocols and insights detailed in this guide represent a best-practice approach, ensuring the quality and integrity of this vital building block for the advancement of pharmaceutical research.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link][2][4]

-

Spielkamp, N., Nairoukh, Z., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10978-10984. Available at: [Link][8][9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40152141, t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link][7]

-

O'Hagan, D. (2012). Fluorine in N-heterocycles. Journal of Fluorine Chemistry, 141, 1-10. Available at: [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10560711, this compound. Retrieved from [Link][10]

-

Murray, P. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link][3]

-

Vitale, F. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4887. Available at: [Link][1]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 7. t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate | C10H16FNO3 | CID 40152141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C10H16FNO3 | CID 10560711 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H and 13C NMR of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Foreword: The Structural Significance of a Fluorinated Piperidine

This compound stands as a pivotal intermediate in contemporary medicinal chemistry. The piperidine ring is a privileged scaffold, appearing in numerous pharmaceuticals due to its favorable physicochemical properties. The strategic introduction of a fluorine atom can profoundly modulate a molecule's metabolic stability, pKa, and binding affinity, making fluorinated building blocks like this one highly sought after in drug discovery programs.[1][2] The synthesis of this specific intermediate (referred to as compound 19 ) was notably described in a seminal paper by van Niel et al. in the Journal of Medicinal Chemistry during their development of selective human 5-HT1D receptor ligands.[3]

Chapter 1: The Unique Signature of Fluorine in NMR Spectroscopy

Before delving into the specific spectra, it is crucial to understand the influence of the fluorine-19 (¹⁹F) isotope, which makes this molecule particularly interesting from an NMR perspective.

-

Inherent Properties: The ¹⁹F nucleus is ideal for NMR. It has a nuclear spin of ½ (leading to sharp signals), a natural abundance of 100%, and a high gyromagnetic ratio, giving it a sensitivity that is 83% that of protons (¹H).

-

Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, offering exceptional signal dispersion and minimizing peak overlap, which can be a challenge in complex ¹H spectra.

-

J-Coupling: The most impactful feature for structural elucidation is spin-spin coupling. Fluorine couples to both protons and carbons through bonds, providing invaluable connectivity information.

-

H-F Coupling: Geminal (²JHF) and vicinal (³JHF) couplings are common and typically range from 10-50 Hz.

-

C-F Coupling: One-bond couplings (¹JCF) are very large (typically 170-350 Hz), making the signal for the fluorinated carbon a highly distinct doublet. Couplings over two (²JCF) and three (³JCF) bonds are smaller (5-30 Hz) but are critical for assigning carbons near the fluorine atom.

-

Chapter 2: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit several key features arising from the interplay of the Boc protecting group, the piperidine ring, the ketone, and the fluorine atom. The analysis assumes a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) | Integration |

| -C(CH ₃)₃ (Boc) | ~1.48 | s | - | 9H |

| CH ₂ (C5) | 2.60 - 2.80 | m | - | 2H |

| CH ₂ (C2) | 3.40 - 3.60 | m | - | 2H |

| CH ₂ (C6) | 3.90 - 4.10 | m | - | 2H |

| CH F (C3) | 4.80 - 5.00 | dm | ¹JHF ≈ 48 Hz | 1H |

Note: "dm" denotes a doublet of multiplets. The complexity of the piperidine ring protons often results in overlapping multiplets (m).

Rationale and Interpretation

-

The Boc Group (1.48 ppm): The nine equivalent protons of the tert-butyl group are chemically shielded and do not couple with other nuclei, resulting in a sharp, strong singlet, integrating to 9H. This is a characteristic signature of a Boc-protected amine.

-

The Piperidine Ring Protons (2.60 - 5.00 ppm): The presence of the rigidifying Boc group and the stereocenter at C3 may slow ring inversion, leading to distinct signals for axial and equatorial protons.

-

H-3 (Methine Proton, ~4.90 ppm): This proton is the most deshielded of the ring protons due to the alpha-position of both the electronegative fluorine and the electron-withdrawing carbonyl group. Its signal is dominated by the very large one-bond coupling to the fluorine nucleus (¹JHF), splitting it into a broad doublet. Each peak of this doublet will be further split by couplings to the two adjacent protons on C2, resulting in a complex multiplet.

-

H-2, H-5, H-6 (Methylene Protons): These protons are diastereotopic and will appear as complex, overlapping multiplets.

-

The C5 protons (~2.70 ppm) are adjacent to the carbonyl group and are expected to be deshielded.

-

The C2 and C6 protons are adjacent to the nitrogen atom of the carbamate. Their chemical shift is influenced by the anisotropy of the Boc carbonyl group and their position relative to the fluorine. They are expected to appear further downfield, with the C2 protons potentially showing small ³JHF coupling.

-

-

Key Coupling Network

The following diagram illustrates the primary coupling interactions expected in the molecule, which are essential for definitive structural assignment using 2D NMR techniques like COSY.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F J-coupling network.

Chapter 3: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. The coupling to fluorine is the most critical diagnostic feature.

Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J in Hz) |

| -C(C H₃)₃ (Boc) | ~28.3 | s | - |

| C H₂ (C5) | ~39.0 | d | ³JCF ≈ 5-10 Hz |

| C H₂ (C6) | ~41.0 | s | - |

| C H₂ (C2) | ~49.0 | d | ²JCF ≈ 20-25 Hz |

| -C (CH₃)₃ (Boc) | ~80.5 | s | - |

| C HF (C3) | ~89.0 | d | ¹JCF ≈ 180-200 Hz |

| -C =O (Boc) | ~154.5 | s | - |

| C =O (Ketone, C4) | ~202.0 | d | ²JCF ≈ 20-30 Hz |

Note: "s" denotes a singlet, "d" denotes a doublet.

Rationale and Interpretation

-

The Carbonyl Carbons (>150 ppm): Two distinct carbonyl signals are expected. The ketone at C4 will be the most downfield signal (~202.0 ppm) and is expected to appear as a doublet due to two-bond coupling with fluorine (²JCF). The carbamate carbonyl of the Boc group will appear significantly upfield (~154.5 ppm) and as a singlet.

-

The Fluorinated Carbon (C3, ~89.0 ppm): This is the most diagnostic signal in the spectrum. The direct attachment to fluorine shifts it significantly downfield into the 85-95 ppm range. More importantly, the large one-bond C-F coupling (¹JCF) splits this signal into a prominent, well-resolved doublet, serving as unambiguous proof of the C-F bond.

-

The Saturated Carbons (28-81 ppm):

-

The quaternary carbon of the Boc group is expected around 80.5 ppm.

-

The three equivalent methyl carbons of the Boc group will produce a strong signal around 28.3 ppm.

-

The piperidine methylene carbons will be influenced by their proximity to the heteroatoms and the fluorine. C2 (~49.0 ppm) and C5 (~39.0 ppm) are expected to show resolvable doublets due to ²JCF and ³JCF coupling, respectively. C6 (~41.0 ppm) is likely too far from the fluorine to show significant coupling and should appear as a singlet.

-

To confirm these assignments, Distortionless Enhancement by Polarization Transfer (DEPT-135) and DEPT-90 experiments are highly recommended. A DEPT-135 spectrum would show CH and CH₃ signals pointing up and CH₂ signals pointing down, while a DEPT-90 would show only the CH signal (C3).

Chapter 4: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system for the characterization of this compound.

Experimental Workflow

Caption: Standard workflow for NMR-based structure elucidation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the dried sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) for use as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup & Shimming:

-

Use a spectrometer with a minimum field strength of 400 MHz for ¹H observation.

-

Insert the sample, lock on the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of a well-shimmed sample.

-

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: Set to cover a range of -1 to 10 ppm.

-

Pulse Width: Use a calibrated 90° pulse.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Number of Scans (ns): 16.

-

-

¹³C NMR Acquisition:

-

Experiment: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: Set to cover a range of -10 to 220 ppm.

-

Pulse Width: Use a calibrated 30° pulse to reduce experiment time.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.

-

-

DEPT-135 Acquisition:

-

Run a standard DEPT-135 pulse program to differentiate CH/CH₃ (positive) from CH₂ (negative) carbons. Use the same spectral width and a similar number of scans as the standard ¹³C experiment.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C).

-

Carefully phase the spectra and apply a baseline correction.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm, which in turn is referenced to TMS.

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Correlate the ¹³C and DEPT spectra to assign each carbon resonance. Compare the final, annotated spectra with the predicted data in this guide for structural confirmation.

-

Conclusion

The NMR spectra of this compound are rich with structural information. The key diagnostic features for an unambiguous identification are the characteristic singlet of the Boc group, the downfield doublet of multiplets for the proton at the fluorinated carbon in the ¹H spectrum, and, most critically, the large one-bond coupling constant (¹JCF) that splits the C3 signal into a prominent doublet in the ¹³C spectrum. By following the detailed protocol and analytical framework presented here, researchers and drug development professionals can confidently verify the structure and purity of this valuable synthetic intermediate.

References

-

van Niel, M. B., Collins, I., Beer, M. S., Broughton, H. B., Cheng, S. K., Goodacre, S. C., Heald, A., Locker, K. L., MacLeod, A. M., Morrison, D., Moyes, C. R., O'Connor, D., Pike, A., Rowley, M., Russell, M. G., Sohal, B., Stanton, J. A., Thomas, S., Verrier, H., Watt, A. P., & Castro, J. L. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved January 4, 2026, from [Link]

-

Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and catalysts. Chemical Society Reviews, 45(20), 5441-5454. [Link]

-

Google Patents. (n.d.). 1-OXA-8-Azaspiro[2][4] Decabe-8-Carboxamide Compounds as FAAH Inhibitors. Retrieved January 4, 2026, from

Sources

- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry of N-Boc-3-fluoropiperidin-4-one

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of N-Boc-3-fluoropiperidin-4-one, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] We delve into the principles of ionization, high-resolution mass determination, and the characteristic fragmentation pathways observed under tandem mass spectrometry (MS/MS). This document serves as a practical resource for researchers and scientists, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for the observed spectral data, ensuring robust and reliable characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

N-Boc-3-fluoropiperidin-4-one is a valuable synthetic intermediate, combining the conformational constraints of a piperidine ring with the metabolic stability and unique electronic properties conferred by fluorine.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in complex synthetic routes.[2] Accurate characterization is paramount to ensure purity and confirm identity during the drug development process. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise mass measurement and structural information through controlled fragmentation. This guide will focus on electrospray ionization (ESI), a soft ionization technique ideally suited for this class of compounds.[3]

Molecular Structure and Ionization Behavior

The structure of N-Boc-3-fluoropiperidin-4-one (Molecular Formula: C₁₀H₁₆FNO₃) contains several key features that dictate its mass spectrometric behavior:

-

A Basic Nitrogen Atom: The piperidine nitrogen, though protected, can be protonated, making the molecule highly suitable for positive-ion mode ESI.

-

The Labile N-Boc Group: The tert-butyloxycarbonyl group is notoriously susceptible to cleavage under acidic conditions or collisional activation, representing the most predictable fragmentation pathway.[2][4]

-

The Piperidinone Core: The cyclic structure provides a rigid scaffold that fragments in characteristic ways.[3]

-

The Electronegative Fluorine Atom: The fluorine substituent influences the electron density of the ring and can direct fragmentation pathways.

Under typical positive-ion ESI conditions, the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺.

Calculation of Exact Mass:

-

Molecular Formula: C₁₀H₁₆FNO₃

-

Monoisotopic Mass (M): 217.1114 Da

-

Protonated Molecule [M+H]⁺: 218.1192 Da

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is essential to experimentally confirm this elemental composition with high accuracy (typically <5 ppm mass error).

Tandem Mass Spectrometry (MS/MS): Deciphering the Fragmentation Code

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 218.12) provides a structural fingerprint of the molecule. The fragmentation is dominated by the facile cleavage of the Boc group, which proceeds through two primary, well-documented pathways.[5][6][7]

Primary Fragmentation Pathways:

-

Two-Step Loss (Isobutylene + Carbon Dioxide): This is the most common and mechanistically favored pathway for N-Boc protected amines.[2][5][6]

-

Step 1: Neutral Loss of Isobutylene (C₄H₈, 56.06 Da). The protonated molecule undergoes a rearrangement to eliminate a neutral isobutylene molecule, forming a carbamic acid intermediate.[6][8]

-

Step 2: Neutral Loss of Carbon Dioxide (CO₂, 44.00 Da). The unstable carbamic acid intermediate rapidly decarboxylates to yield the protonated 3-fluoropiperidin-4-one.

-

-

One-Step Loss (Boc Radical or Neutral): Less common, but sometimes observed, is the concerted loss of the entire Boc group (C₅H₉O₂, 101.06 Da) or a neutral C₅H₈O₂ (100.05 Da) molecule.[5]

These pathways lead to the formation of a highly abundant product ion at m/z 118.0668 , corresponding to the deprotected piperidine ring, [C₅H₉FNO]⁺. This ion serves as the diagnostic signature for the core structure.

Further fragmentation of the piperidinone ring can occur at higher collision energies, involving ring cleavages or the loss of small neutral molecules like carbon monoxide (CO) or hydrogen fluoride (HF).[3][9]

Proposed Fragmentation Diagram

The following diagram illustrates the primary fragmentation cascade for protonated N-Boc-3-fluoropiperidin-4-one.

Caption: Proposed ESI-MS/MS fragmentation of N-Boc-3-fluoropiperidin-4-one.

Summary of Key Ions

| Ion Description | Proposed Formula | Calculated m/z |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₇FNO₃⁺ | 218.1192 |

| Carbamic Acid Intermediate | C₆H₁₀FNO₃⁺ | 162.0566 |

| Deprotected Piperidinone Core | C₅H₉FNO⁺ | 118.0668 |

| Secondary Ring Fragment | C₄H₉FN⁺ | 90.0719 |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for acquiring high-quality MS and MS/MS data on a Q-TOF or Orbitrap instrument.

Sample Preparation

-

Prepare a stock solution of N-Boc-3-fluoropiperidin-4-one at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Causality: Formic acid is crucial for promoting efficient protonation in the ESI source, ensuring a strong [M+H]⁺ signal.[4] Using a mobile phase mimic for dilution prevents solvent-analyte mismatch upon injection.

-

Instrumental Parameters (ESI-Q-TOF)

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Capillary Voltage: 3.5 – 4.5 kV

-

Source Temperature: 100 – 120 °C

-

Desolvation Gas (N₂) Flow: 600 – 800 L/hr

-

Desolvation Temperature: 300 – 350 °C

-

Acquisition Mode 1 (Full Scan MS):

-

Mass Range: m/z 50 – 500

-

Purpose: To confirm the presence and accurate mass of the [M+H]⁺ precursor ion.

-

-

Acquisition Mode 2 (Tandem MS/MS):

-

Precursor Ion Selection: m/z 218.12

-

Collision Gas: Argon

-

Collision Energy: Ramp from 10-30 eV.

-

Causality: Ramping the collision energy allows for the observation of both low-energy (e.g., Boc loss) and higher-energy (e.g., ring cleavage) fragmentations in a single experiment, providing a more complete picture of the molecule's structure.[3]

-

Data Analysis Workflow

The following diagram outlines the logical flow for data acquisition and interpretation.

Caption: Standard workflow for MS analysis of the target compound.

Field Insights & Troubleshooting

-

In-Source Fragmentation: The N-Boc group is labile. If the ion source conditions (e.g., temperature, voltages) are too harsh, significant fragmentation can occur before mass analysis.[4] If the [M+H]⁺ ion is weak and the m/z 162.06 or 118.07 ions are present in the full scan spectrum, reduce the source temperature or fragmentor/cone voltage.

-

Sodium Adducts [M+Na]⁺: The presence of sodium salts in the sample or solvent can lead to the formation of [M+Na]⁺ adducts (m/z 240.1012). These adducts typically fragment differently than the protonated molecule, often showing a loss of isobutylene to yield [M+Na-C₄H₈]⁺.[5] While useful, focusing on the protonated species provides more consistent and predictable fragmentation data.

-

Solvent Choice: While methanol and acetonitrile are excellent solvents, ensure they are of high purity (LC-MS grade). The use of additives like trifluoroacetic acid (TFA) should be avoided, as it can cause complete deprotection of the Boc group before analysis.[4]

Conclusion

The mass spectrometric analysis of N-Boc-3-fluoropiperidin-4-one is a clear and predictable process governed by the chemistry of its functional groups. By leveraging positive-ion electrospray ionization, analysts can readily generate the protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry experiments produce a characteristic and diagnostic fragmentation pattern dominated by the neutral loss of the Boc protecting group in a stepwise elimination of isobutylene and carbon dioxide. This fragmentation yields the stable deprotected piperidinone core at m/z 118.0668. The methodologies and insights presented in this guide provide a robust framework for the confident identification and structural elucidation of this important chemical entity, ensuring data integrity in any research or development setting.

References

-

Guella, G., & D'Ambrosio, M. (2007). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 42(4), 484-496. [Link]

-

Suresh, C., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3231-3240. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from ResearchGate. [Link]

-

Prasad, K. R., & Gholap, S. L. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(7), 915-924. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide. [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from ACD/Labs. [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from r/OrganicChemistry. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from YouTube. [Link]

-

Douglas, S. A., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(19), 9944-9949. [Link]

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from Fluorine notes. [Link]

Sources

- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Conformational Analysis of 3-Fluoropiperidine Derivatives

Introduction: The Strategic Role of 3-Fluoropiperidine in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1] Its saturated, three-dimensional structure allows for precise spatial arrangement of pharmacophoric groups, which is critical for selective interaction with biological targets. The strategic introduction of fluorine into this privileged scaffold, specifically at the 3-position, imparts a range of beneficial properties that can dramatically improve a drug candidate's profile.[2][3][4][5] These enhancements include increased metabolic stability due to the strength of the C-F bond, altered basicity (pKa) of the piperidine nitrogen which can improve bioavailability, and modified lipophilicity, all of which can fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][6][7]

However, the true impact of 3-fluorination extends beyond simple property modulation; it profoundly influences the conformational preference of the piperidine ring. This control over the three-dimensional shape of the molecule is a powerful tool for medicinal chemists. Understanding and predicting the conformational behavior of 3-fluoropiperidine derivatives is therefore not merely an academic exercise but a critical component of rational drug design. This guide provides an in-depth exploration of the principles and techniques used to dissect the conformational landscape of these important molecules, offering researchers a scientifically grounded framework for their application in drug development.

Fundamental Principles of Conformational Preference

The conformation of a substituted piperidine ring is a dynamic equilibrium between two chair forms. A substituent can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring). In the absence of overriding electronic effects, bulkier groups prefer the more sterically accessible equatorial position. However, the small, highly electronegative fluorine atom introduces complex stereoelectronic interactions that can override simple steric considerations.

Several key factors govern the axial/equatorial preference of the fluorine atom in a 3-fluoropiperidine ring:[6][8][9][10]

-

Hyperconjugation (Gauche Effect): This is a stabilizing interaction involving the delocalization of electron density from a sigma (σ) bonding orbital to a nearby anti-bonding sigma (σ) orbital. In the case of 3-fluoropiperidine, a key interaction is the donation of electron density from anti-periplanar C-H bonds into the low-lying σ C-F orbital.[6][8] This effect often stabilizes the conformation where the fluorine atom is gauche to the nitrogen, which corresponds to the axial position.

-

Charge-Dipole Interactions: When the piperidine nitrogen is protonated (forming a piperidinium cation), a strong, stabilizing electrostatic interaction can occur between the positively charged nitrogen (N-H+) and the partial negative charge on the axial fluorine atom (Cδ+-Fδ-).[6][8][11][12] This interaction significantly favors the axial conformer in acidic environments.[6][8][11]

-

Dipole Minimization: The overall molecular dipole moment can influence conformational preference. In some cases, the axial conformation may result in a lower overall dipole moment, which can be favorable.[6][8]

-

Solvation Effects: The polarity of the solvent can play a crucial role. More polar solvents can preferentially stabilize the conformer with the larger dipole moment.[6][8] For instance, increasing solvent polarity has been shown to favor the more polar axial-F conformer.[6][8]

These competing and cooperating forces mean that the conformational equilibrium of a 3-fluoropiperidine derivative is a finely balanced system, sensitive to N-substitution, protonation state, and the surrounding environment.

Caption: Key factors governing the axial vs. equatorial fluorine equilibrium.

Experimental Methodologies for Conformational Analysis

A multi-faceted approach combining several experimental techniques is essential for a comprehensive understanding of the conformational behavior of 3-fluoropiperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution. Several parameters are of key importance:

-

¹⁹F-¹H Coupling Constants (³JFH): The through-bond coupling between the fluorine atom and vicinal protons (protons on adjacent carbons) is highly dependent on the dihedral angle between them. Large ³JFH values (typically > 20 Hz) are indicative of an anti-periplanar arrangement (180°), which occurs when the fluorine is axial. Smaller coupling constants are characteristic of a gauche relationship, found in the equatorial conformer.[6][8]

-

¹H-¹H Coupling Constants (³JHH): The coupling constants between vicinal protons on the piperidine ring can also reveal the chair conformation and the orientation of substituents.

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiments can provide distance information between the fluorine atom and other protons in the molecule, helping to distinguish between axial and equatorial positions.[13]

-

Sample Preparation: Dissolve the 3-fluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[6][8]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum (proton-coupled).

-

Acquire a 2D ¹H-¹H COSY spectrum to assign proton resonances.

-

Acquire a 2D ¹H-¹⁹F HSQC or HMBC spectrum to correlate fluorine and proton signals.

-

For detailed structural elucidation, acquire a 2D ¹H-¹H NOESY or ¹⁹F-¹H HOESY spectrum.

-

-

Data Analysis:

-

Measure the ³JFH coupling constants from the ¹⁹F or ¹H spectrum. Compare these values to established ranges for axial and equatorial fluorine.

-

Analyze the ³JHH coupling constants to confirm the chair conformation.

-

Analyze NOE cross-peaks to confirm through-space proximities consistent with the proposed major conformer.

-

Integrate signals for both conformers if the equilibrium is slow enough on the NMR timescale to calculate the conformer populations.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation.

Caveat: It is crucial to recognize that the conformation observed in a crystal lattice may be influenced by crystal packing forces and may not be the lowest energy conformer in solution.[16] Therefore, X-ray data should always be interpreted in conjunction with solution-phase data (like NMR) and computational analysis.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Fluorine in medicinal chemistry. (2008) | Sophie Purser | 4868 Citations [scispace.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scientificupdate.com [scientificupdate.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. X-Ray Crystallography - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Guide to the Physicochemical Properties of Fluorinated Heterocyclic Compounds for Drug Discovery

Abstract

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolset to modulate the physicochemical properties of drug candidates. This guide provides an in-depth exploration of the profound effects of fluorination on key parameters critical to drug development, including acidity (pKa), lipophilicity, metabolic stability, and molecular conformation. By delving into the underlying mechanistic principles and providing field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals to rationally design and optimize the next generation of fluorinated heterocyclic therapeutics. We will explore the causality behind experimental choices and present self-validating protocols to empower researchers in their quest for more effective and safer medicines.

The Rationale for Fluorination in Heterocyclic Drug Design

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals due to their ability to present diverse functionalities in three-dimensional space, crucial for interacting with biological targets.[1] The strategic incorporation of fluorine, the most electronegative element, into these scaffolds can dramatically alter a molecule's properties in a predictable manner.[1] This "fluorine factor" is leveraged to overcome common drug development hurdles such as poor metabolic stability, suboptimal membrane permeability, and off-target activity.[2][3][4] The judicious placement of fluorine can lead to enhanced potency, improved pharmacokinetic profiles, and a higher probability of clinical success.[2][5]

The unique attributes of the fluorine atom, including its small van der Waals radius (mimicking a hydrogen atom sterically) and the exceptional strength of the carbon-fluorine (C-F) bond, contribute to its transformative effects.[1][6] These properties allow for subtle yet significant modifications of a molecule's electronic landscape, conformation, and metabolic fate.

Modulating Acidity and Basicity: The Inductive Effect of Fluorine on pKa

The pKa of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, influencing its ionization state in different physiological compartments. The potent electron-withdrawing nature of fluorine exerts a strong inductive effect that can be harnessed to fine-tune the pKa of nearby acidic or basic centers within a heterocyclic ring.[3][7]

Causality of pKa Modulation

When fluorine is introduced near a basic nitrogen atom in a heterocycle, its strong inductive effect withdraws electron density from the nitrogen. This reduces the availability of the lone pair of electrons on the nitrogen to accept a proton, thereby decreasing the basicity and lowering the pKa of the conjugate acid.[7][8] Conversely, for acidic protons, the electron-withdrawing fluorine atom stabilizes the conjugate base, making the proton more acidic and lowering the pKa. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the ionizable group.[7]

This modulation is a key strategy in drug design. For instance, reducing the basicity of an amine can prevent unwanted interactions with acidic organelles like lysosomes or mitigate off-target effects at receptors that recognize protonated amines.

Experimental Protocol: Potentiometric pKa Determination

A robust method for determining the pKa of a fluorinated heterocyclic compound is through potentiometric titration. This self-validating system provides a direct measure of the compound's ionization behavior.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the fluorinated heterocyclic compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the desired pH range. A typical starting concentration is 1-5 mM.

-

Titration Setup: Calibrate a pH electrode using standard buffer solutions (pH 4, 7, and 10). Place the electrode and a micro-stir bar into the sample solution.

-

Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

-

Titration with Base: Following the acid titration, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve. For more accurate results, use specialized software to calculate the pKa from the titration data, which can also account for co-solvent effects.

The Complex Role of Fluorine in Lipophilicity

Lipophilicity, commonly expressed as logP or logD, is a crucial parameter that governs a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins.[9] The impact of fluorination on lipophilicity is multifaceted and highly context-dependent, dispelling the common misconception that fluorination always increases lipophilicity.[2][9]

Factors Influencing Lipophilicity

The introduction of fluorine can either increase or decrease lipophilicity depending on the molecular context.[9]

-

Fluorination of Aromatic and Heteroaromatic Rings: Replacing a hydrogen atom with a fluorine atom on an aromatic or heteroaromatic ring generally increases lipophilicity.[10][11] This is attributed to the low polarizability of the C-F bond, which reduces favorable interactions with water.

-

Fluorination of Aliphatic Chains: In contrast, fluorination of alkyl chains, particularly with monofluoromethyl or trifluoromethyl groups, often decreases lipophilicity.[10][11] The strong dipole moment created by the C-F bonds can lead to increased polarity and better solvation by water.

-

Intramolecular Hydrogen Bonding: The presence of ortho-substituents capable of forming intramolecular hydrogen bonds with the fluorine atom or an adjacent functional group can significantly reduce the molecule's overall polarity and increase its lipophilicity.[12]

Quantitative Data on Lipophilicity Changes

The following table summarizes the general trends in logP changes upon fluorination of a model pyridine scaffold.

| Parent Compound | Fluorinated Derivative | Position of F | Approximate ΔlogP (F vs. H) |

| Pyridine | 2-Fluoropyridine | 2 | +0.25 |

| Pyridine | 3-Fluoropyridine | 3 | +0.22 |

| 2-Methylpyridine | 2-(Trifluoromethyl)pyridine | 2 | +0.86 |

| 2-Ethylpyridine | 2-(1,1-Difluoroethyl)pyridine | 2 | +0.54 |

Note: These are approximate values and can vary depending on the specific measurement conditions.

Experimental Workflow: Reverse-Phase HPLC for logD Determination

A widely used and reliable method for determining the distribution coefficient (logD) at a physiological pH (e.g., 7.4) is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Enhancing Metabolic Stability

Metabolic instability is a major cause of drug failure. Fluorination is a widely employed strategy to block metabolically labile sites and enhance a drug's half-life.[1][4][5][13]

The C-F Bond as a Metabolic Shield

The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[1] By replacing a metabolically vulnerable C-H bond with a C-F bond, particularly at sites prone to oxidation by cytochrome P450 enzymes, the metabolic stability of the molecule can be significantly improved.[11][14] This "metabolic shielding" prolongs the drug's duration of action and can lead to a more favorable dosing regimen.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides a reliable in vitro model to assess the metabolic stability of a fluorinated heterocyclic compound.

Step-by-Step Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-generating system (cofactor for P450 enzymes), and a phosphate buffer (pH 7.4).

-

Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture.

-